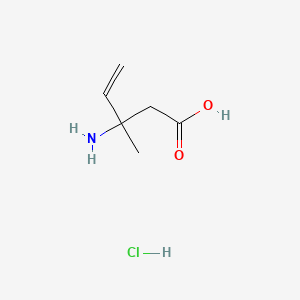
(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of amino acids and is known for its unique structure, which includes both an amino group and a double bond in its carbon chain
Preparation Methods
The synthesis of (+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride can be achieved through several routes. One common method involves the reaction of 3-methyl-2-butenal with ammonia, followed by hydrogenation to introduce the amino group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and pharmaceuticals, serving as an intermediate in synthetic processes.
Mechanism of Action
The mechanism of action of (+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that modify its structure. The pathways involved often include amino acid metabolism and neurotransmitter synthesis, highlighting its potential impact on biological systems.
Comparison with Similar Compounds
When compared to similar compounds, (+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride stands out due to its unique combination of an amino group and a double bond. Similar compounds include:
3-Amino-3-methylbutanoic acid: Lacks the double bond present in this compound.
4-Amino-3-methylpentanoic acid: Has a different position for the amino group.
3-Amino-2-methylpent-4-enoic acid: Differs in the position of the methyl group. These differences in structure can lead to variations in reactivity and applications, making this compound a unique and valuable compound in research.
Properties
IUPAC Name |
3-amino-3-methylpent-4-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-6(2,7)4-5(8)9;/h3H,1,4,7H2,2H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYKPGDOMDSRBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
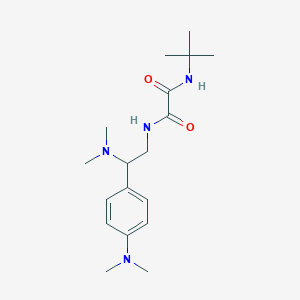
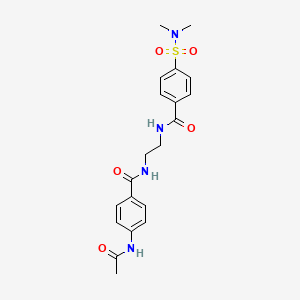
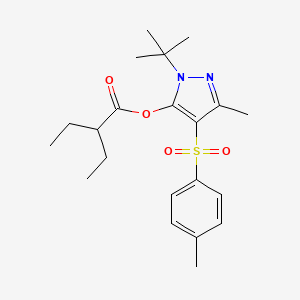
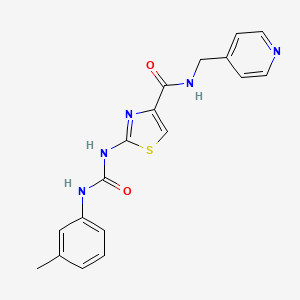
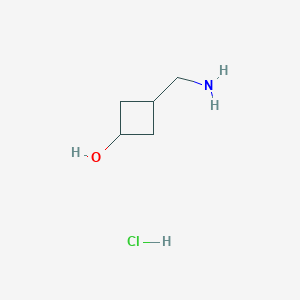
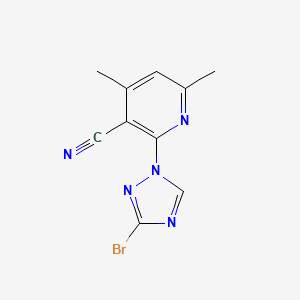
![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)
![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)

![N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2367036.png)
![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)
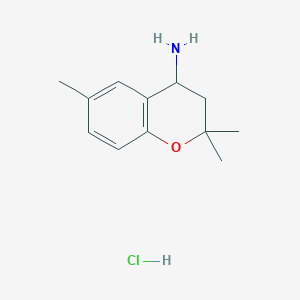
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)

